(S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 928025-56-3), also referred to as (S)-1-Boc-3-ethylpiperazine, is a chiral, Boc-protected piperazine building block with a molecular weight of 214.30 g/mol and the molecular formula C11H22N2O2. This compound belongs to a critical class of N-Boc piperazine intermediates extensively utilized in medicinal chemistry and asymmetric synthesis.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 928025-56-3
Cat. No. B1326298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 3-ethylpiperazine-1-carboxylate
CAS928025-56-3
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCC1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyDXJOJUNLMJMJSN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Introduction to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 928025-56-3) for Scientific Procurement


(S)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 928025-56-3), also referred to as (S)-1-Boc-3-ethylpiperazine, is a chiral, Boc-protected piperazine building block with a molecular weight of 214.30 g/mol and the molecular formula C11H22N2O2 [1]. This compound belongs to a critical class of N-Boc piperazine intermediates extensively utilized in medicinal chemistry and asymmetric synthesis. Its defining features are the precise (S)-stereochemistry at the C-3 position of the piperazine ring and the orthogonal tert-butoxycarbonyl (Boc) protecting group, which enables selective downstream functionalization . These characteristics make it a key starting material or intermediate in the construction of complex, enantiomerically pure drug candidates, particularly within the pharmaceutical and biotech sectors.

The Critical Importance of Specifying (S)-tert-butyl 3-ethylpiperazine-1-carboxylate vs. Generic In-Class Analogs


For scientific and industrial users, the term 'N-Boc-3-ethylpiperazine' is not a single, interchangeable commodity. The class encompasses a spectrum of chemical entities with fundamentally different properties and research applications: the racemic mixture (CAS 438049-35-5) and the two distinct enantiomers—(S)- (CAS 928025-56-3) and (R)- (CAS 438050-08-9) . Procuring the incorrect stereoisomer or an undefined racemate can derail asymmetric syntheses, confound biological assays, or produce pharmacologically inactive or even antagonistic metabolites [1]. The following quantitative evidence guide is designed to clarify the specific, verifiable differentiation points of the (S)-enantiomer, enabling scientists and procurement specialists to make an informed selection that aligns with the precise stereochemical and purity requirements of their advanced research programs.

Quantitative Differentiation Evidence for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 928025-56-3)


Stereochemical Purity and Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The compound is specifically defined and supplied as the (S)-enantiomer, in contrast to the racemic mixture (CAS 438049-35-5) and the (R)-enantiomer (CAS 438050-08-9). Reputable vendors confirm the (S)-stereochemistry and provide analytical data, including chiral HPLC chromatograms, to verify enantiomeric purity and ensure that the product is not contaminated with its antipode. Typical purity specifications from leading suppliers are ≥97% .

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Orthogonal Protecting Group Strategy: Boc vs. Cbz in Multi-Step Synthesis

The tert-butoxycarbonyl (Boc) group on (S)-tert-butyl 3-ethylpiperazine-1-carboxylate provides an orthogonal protection strategy compared to the commonly used benzyloxycarbonyl (Cbz) analogs like (3S)-1-Cbz-3-ethyl-piperazine. The Boc group is cleaved under mild acidic conditions (e.g., TFA/DCM), while the Cbz group requires stronger acid or hydrogenolysis, offering a key advantage in complex molecule construction where other acid-sensitive functionalities are present [1].

Protecting Group Strategy Synthetic Methodology Peptidomimetics

Cost-Benefit and Procurement Efficiency: (S)-Enantiomer vs. Bespoke Chiral Synthesis

Utilizing pre-formed, commercially available (S)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 928025-56-3) provides a significant advantage in time and resource efficiency compared to developing a de novo asymmetric synthesis or performing chiral resolution on a racemic mixture. While the racemic N-Boc-3-ethylpiperazine may be less expensive per gram, the additional cost of chiral resolution, which can involve expensive chiral stationary phases and significant yield loss, often makes the direct purchase of the pure (S)-enantiomer more economical and expedient for small to medium-scale research .

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate

Optimal Application Scenarios for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Based on Empirical Evidence


Synthesis of Enantiopure Kinase Inhibitor Scaffolds

This compound is optimally employed as a chiral building block in the synthesis of novel kinase inhibitors, as evidenced by its structural use in analogous derivatives described in Pfizer's patent EP 4219464 A1 [1]. The (S)-stereochemistry and Boc-protected amine provide a precise, reactive handle for Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions to construct complex, chiral drug candidates targeting specific kinases.

Construction of C2-Substituted Chiral Piperazine Pharmacophores

This (S)-enantiomer serves as an ideal substrate for methodologies involving the asymmetric lithiation-trapping of N-Boc piperazines, as reported in the Journal of the American Chemical Society [2]. This approach allows for the direct, enantioselective functionalization of the piperazine ring, providing access to a diverse array of C2-substituted chiral piperazines, which are valuable pharmacophores in medicinal chemistry.

Development of Peptidomimetics and Central Nervous System (CNS) Agents

Given the prevalence of the piperazine moiety in CNS-active drugs and peptidomimetics [3], this compound is a strategic intermediate. Its orthogonally protected structure allows for the sequential incorporation of the chiral ethyl-piperazine core into larger peptide-like or small-molecule structures, facilitating the exploration of structure-activity relationships (SAR) for targets such as GPCRs or ion channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.